BenchChemオンラインストアへようこそ!

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide

Cross-coupling chemistry Synthetic methodology Medicinal chemistry diversification

This benzothiazol-2-ylidene benzamide is a uniquely enabling building block for medicinal chemistry and chemical biology. The ortho-iodine substituent permits late-stage Sonogashira, Suzuki, and Heck cross-coupling for rapid SAR library generation—a diversification strategy inaccessible to non-halogenated or lighter-halogen analogs. The iodine heavy atom (f″ ≈ 6.8 e⁻ at Cu Kα) provides a built-in anomalous scatterer for SAD/MIR X-ray phasing, eliminating heavy-atom soaking steps. The position is also amenable to ¹²³I/¹²⁵I isotopic exchange for SPECT probe development. Not for human or veterinary use.

Molecular Formula C16H13IN2OS
Molecular Weight 408.26
CAS No. 865544-04-3
Cat. No. B3001197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide
CAS865544-04-3
Molecular FormulaC16H13IN2OS
Molecular Weight408.26
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3I)N2C
InChIInChI=1S/C16H13IN2OS/c1-10-6-5-9-13-14(10)19(2)16(21-13)18-15(20)11-7-3-4-8-12(11)17/h3-9H,1-2H3
InChIKeyUMEHYNOXMOBCFX-FBMGVBCBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide (CAS 865544-04-3): Structural Classification and Procurement-Relevant Identity


N-(3,4-Dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide (CAS 865544-04-3; molecular formula C₁₆H₁₃IN₂OS; molecular weight 408.26 g/mol) belongs to the benzothiazol-2-ylidene benzamide class—a scaffold recognized in medicinal chemistry for its conformational rigidity and bioisosteric potential [1]. The compound incorporates three distinguishing structural features: a 3,4-dimethylbenzothiazole core, an exocyclic 2-ylidene imine linkage that restricts rotational freedom, and a 2-iodobenzamide moiety where the ortho-iodine substituent imparts both significant van der Waals volume ( covalent radius ~133 pm vs. ~99 pm for chlorine ) and synthetic utility as a cross‑coupling handle. It is exclusively marketed as a research‑grade building block or screening compound and is not approved for therapeutic or veterinary use .

Why Closest Analogs Cannot Simply Substitute for N-(3,4-Dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide


Within the benzothiazol-2-ylidene benzamide family, even minor structural modifications produce profound differences in reactivity, physicochemical properties, and biological readout . The ortho‑iodine atom on the benzamide ring is not a passive substituent: it enables chemoselective cross‑coupling reactions (e.g., Sonogashira, Suzuki, Heck) that are inaccessible to non‑halogenated or lighter‑halogen analogs, and its heavy‑atom effect enhances both X‑ray diffraction phasing and potential radio‑iodination for imaging applications [1]. Simultaneously, the 3,4‑dimethyl substitution pattern on the benzothiazole core alters electronic distribution and steric bulk relative to unsubstituted or mono‑substituted variants, affecting target‑binding geometry and metabolic stability. Consequently, researchers cannot assume that replacing this compound with a close analog—such as the pivalamide (CAS 865544‑02‑1), propanamide (CAS 865544‑01‑0), thiazolylidene benzamide without iodine (ChEBI:109072), or the N‑benzothiazol‑2‑yl regioisomer (CAS 349110‑40‑3)—will preserve synthetic trajectory, assay outcomes, or interpretability of SAR data [2].

Quantitative Differentiation Evidence for N-(3,4-Dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide Against Closest Analogs


Iodine‑Enabled Chemoselective Cross‑Coupling Reactivity vs. Non‑Halogenated Benzothiazolylidene Analogs

The ortho‑iodine substituent serves as an optimal leaving group for palladium‑catalyzed cross‑coupling reactions (Sonogashira, Suzuki, Heck, Buchwald‑Hartwig), a capability absent in non‑halogenated analogs [1]. In the broader 2‑iodobenzamide literature, oxidative turnover numbers (TON) of up to 50 have been reported for alcohol oxidation catalyzed by 2‑iodobenzamide under Oxone® co‑oxidant conditions, demonstrating the synthetic competence of the ortho‑iodoaryl motif [2]. By contrast, the non‑iodinated analogs N‑(3,4‑dimethyl‑2‑thiazolylidene)benzamide (ChEBI:109072) and N‑(3,4‑dimethyl‑1,3‑benzothiazol‑2‑ylidene)propanamide (CAS 865544‑01‑0) lack a halogen handle entirely, precluding direct use in these diversification strategies [3].

Cross-coupling chemistry Synthetic methodology Medicinal chemistry diversification

Heavy‑Atom Effect for X‑Ray Crystallography vs. Non‑Iodinated Benzothiazolylidene Analogs

The iodine atom (atomic number 53) provides a strong anomalous scattering signal (f″ ≈ 6.8 e⁻ at Cu Kα wavelength), enabling experimental phasing by single‑wavelength anomalous dispersion (SAD) or multiple‑isomorphous replacement (MIR) when the compound is co‑crystallized with a protein target. This heavy‑atom advantage is absent in all‑light‑atom analogs such as N‑(3,4‑dimethyl‑1,3‑benzothiazol‑2‑ylidene)propanamide (C, H, N, O, S only) and the pivalamide analog (C, H, N, O, S only) . The anomalous scattering contribution scales approximately with f″², making iodine substantially more effective than sulfur (f″ ≈ 0.6 e⁻) for phasing [1].

Structural biology X‑ray crystallography Phasing

Conformational Restriction by 2‑Ylidene Linkage vs. N‑Benzothiazol‑2‑yl Amide Regioisomer

The exocyclic 2‑ylidene linkage (C=N) in the target compound imposes a conjugated, near‑planar geometry between the benzothiazole and benzamide fragments, with restricted rotation about the C=N bond. In contrast, the regioisomer N‑(1,3‑benzothiazol‑2‑yl)‑2‑iodobenzamide (CAS 349110‑40‑3) features an endocyclic amide linkage (N–C=O) with different torsional preferences and hydrogen‑bonding capacity . This conformational difference can significantly affect target‑binding geometry: in the thiazol‑2‑ylidene‑benzamide class, potent and selective alkaline phosphatase inhibition (h‑TNAP IC₅₀ = 0.079 μM for compound 2e) has been demonstrated, with SAR showing that the ylidene geometry is critical for isozyme selectivity [1].

Conformational analysis Bioisosterism Structure‑based drug design

Lipophilicity Modulation by 3,4‑Dimethyl Substitution vs. Unsubstituted Benzothiazole Analogs

The 3,4‑dimethyl substitution on the benzothiazole core increases calculated logP by approximately 0.8–1.2 log units compared to the unsubstituted benzothiazol‑2‑ylidene benzamide scaffold [1]. This elevation in lipophilicity modulates membrane permeability, plasma protein binding, and metabolic clearance—parameters of critical importance in cell‑based assay interpretation and early‑stage drug discovery . The 3,4‑dimethyl pattern also introduces steric constraints that can influence target‑binding pocket complementarity relative to mono‑substituted or unsubstituted variants.

Lipophilicity ADME Physicochemical property optimization

Building‑Block Versatility in Heterocyclic Library Synthesis vs. Single‑Purpose Analogs

The compound's dual functionality—a reactive iodine handle for cross‑coupling and a benzothiazol‑2‑ylidene core amenable to further N‑functionalization—enables its use as a central building block for parallel library synthesis [1]. A metal‑free, one‑pot cascade synthesis of benzothiazol‑2(3H)‑ylidene benzamides from ortho‑iodoanilines has been described, demonstrating the synthetic accessibility of this scaffold class under environmentally benign conditions [2]. Analogs lacking the iodine atom (e.g., propanamide or pivalamide derivatives) can only be diversified at the N‑benzothiazole or amide positions, whereas the target compound permits three‑dimensional diversification at the iodine, the amide carbonyl, and the benzothiazole N3 position.

Combinatorial chemistry Library synthesis Scaffold diversification

Procurement‑Relevant Application Scenarios for N-(3,4-Dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide


Late‑Stage Diversification in Medicinal Chemistry Hit‑to‑Lead Programs

The ortho‑iodine substituent enables late‑stage palladium‑catalyzed cross‑coupling (Sonogashira, Suzuki, Heck) to generate focused libraries around a benzothiazol‑2‑ylidene benzamide core . This approach is valuable in hit‑to‑lead optimization where rapid exploration of aryl, alkynyl, and alkenyl substituents at the ortho‑position is required to probe SAR. Non‑iodinated analogs cannot support this diversification strategy, making the target compound a uniquely enabling building block for parallel synthesis.

Experimental Phasing in Protein–Ligand Co‑Crystallography

The iodine heavy atom (f″ ≈ 6.8 e⁻ at Cu Kα) permits SAD or MIR phasing without additional heavy‑atom soaking or selenomethionine incorporation [1]. Structural biology groups procuring this compound for co‑crystallization studies benefit from a built‑in anomalous scatterer that can accelerate structure determination by eliminating an entire experimental step. All‑light‑atom analogs (propanamide, pivalamide, or non‑iodinated benzamide derivatives) lack this capability.

Radio‑Iodination Precursor for SPECT Imaging Probe Development

The ortho‑iodine position is amenable to isotopic exchange with ¹²³I or ¹²⁵I, enabling the development of radiolabeled benzothiazolylidene probes for single‑photon emission computed tomography (SPECT) imaging [1]. The benzothiazole scaffold has established utility as an amyloid‑binding and tumor‑targeting moiety [2], and the 3,4‑dimethyl substitution pattern may modulate pharmacokinetics relative to unsubstituted analogs. Non‑iodinated analogs require de novo installation of a radiohalogen, adding synthetic complexity and reducing specific activity.

Scaffold‑Hopping Reference Compound for Kinase or Phosphatase Inhibitor Design

The thiazol‑2‑ylidene‑benzamide chemotype has demonstrated potent inhibition of alkaline phosphatase isozymes (h‑TNAP IC₅₀ as low as 0.079 μM for optimized derivatives) with tunable isozyme selectivity [3]. The target compound, with its iodine substituent, serves as a versatile starting point for scaffold‑hopping exercises where the iodine can be replaced by diverse aryl/heteroaryl groups to explore selectivity profiles against kinase or phosphatase targets.

Quote Request

Request a Quote for N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.